4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Overview
Description
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is a chemical compound with a complex structure that includes a chloro group, a methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method includes the reaction of 4-methylbenzaldehyde with chloroacetic acid and ammonia under specific conditions to form the imidazole core.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazole ring interacts with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the imidazole ring.
2-Cyano-4-chloro-5-(4-methylphenyl)imidazole: Similar but has a cyano group instead of a carboxylic acid group.
Uniqueness: 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is unique due to its combination of the imidazole ring and carboxylic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHFBATOJZCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009401 | |
Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287189-46-1 | |
Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287189461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M3FW1Y63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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